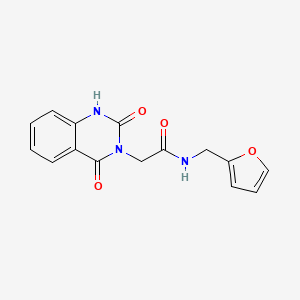

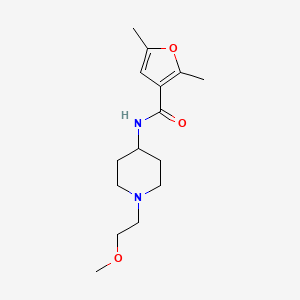

N-(1-(2-methoxyethyl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(2-methoxyethyl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The methoxyethyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might influence its pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It contains a piperidine ring, a furan ring, and a carboxamide group, all of which can participate in various types of chemical reactions .Physical and Chemical Properties Analysis

Based on the structure, this compound is likely to be solid at room temperature. The presence of the polar carboxamide group and the nonpolar methoxyethyl group suggests that it might have both polar and nonpolar characteristics .Scientific Research Applications

Applications in Biomass Conversion and Sustainable Chemistry

One area of significant research related to similar furan derivatives is the conversion of plant biomass into furan derivatives for sustainable chemistry applications. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are key intermediates in producing a wide range of chemicals and materials from renewable resources. These compounds are explored for their potential in creating sustainable alternatives to petrochemicals in producing polymers, fuels, and functional materials. The research by Chernyshev et al. highlights the synthesis of HMF from plant feedstocks and its applications in producing various chemicals, demonstrating the importance of furan derivatives in the development of sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Potential in Pharmaceutical and Medicinal Chemistry

Research on compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide often explores their potential in pharmaceutical and medicinal chemistry. For instance, benzofurans and piperidine derivatives are investigated for their antimicrobial properties and as scaffolds for developing new therapeutic agents. The work by Hiremathad et al. discusses benzofuran derivatives' antimicrobial applications, indicating the relevance of such structural motifs in drug discovery and development (Hiremathad et al., 2015).

Importance in Synthesis of Fine Chemicals

Furan derivatives also play a critical role in the synthesis of fine chemicals, serving as building blocks in organic synthesis. Fan et al. reviewed the applications of 5-Hydroxymethylfurfural (HMF) in organic synthesis, demonstrating how HMF can be used to prepare various fine chemicals, illustrating the versatility of furan derivatives in chemical synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Mechanism of Action

Target of Action

N-(1-(2-methoxyethyl)piperidin-4-yl)-2,5-dimethylfuran-3-carboxamide is a small molecule drug that primarily targets the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of the Lp-PLA2 enzyme . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting the Lp-PLA2 enzyme, the compound prevents the buildup of fatty streaks by inhibiting the formation of lysophosphatidylcholine .

Biochemical Pathways

The inhibition of the Lp-PLA2 enzyme by this compound affects the biochemical pathways involved in the development of atherosclerosis . The compound’s action on these pathways results in a decrease in the formation of atherosclerotic plaques .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the Lp-PLA2 enzyme and a decrease in the formation of atherosclerotic plaques . These effects could potentially be beneficial in the treatment of atherosclerosis .

Future Directions

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-11-10-14(12(2)20-11)15(18)16-13-4-6-17(7-5-13)8-9-19-3/h10,13H,4-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGUHMNQMBJLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(butan-2-yl)phenyl]prop-2-enamide](/img/structure/B2559834.png)

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)